propan-2-yl N-prop-2-enylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl N-prop-2-enylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of an isopropyl group (propan-2-yl) and an allyl group (prop-2-enyl) attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-prop-2-enylcarbamate can be achieved through several methods. One common approach involves the reaction of isopropyl chloroformate with allylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-prop-2-enylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated carbamates, while reduction can produce amines.
Scientific Research Applications
Propan-2-yl N-prop-2-enylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of propan-2-yl N-prop-2-enylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-(propan-2-yl)carbamate
- N-(Prop-2-en-1-yl)acetamide
- 3-(Prop-1-en-2-yl)azetidin-2-one
Uniqueness
Propan-2-yl N-prop-2-enylcarbamate is unique due to its specific combination of isopropyl and allyl groups attached to the carbamate moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
25070-71-7 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
propan-2-yl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C7H13NO2/c1-4-5-8-7(9)10-6(2)3/h4,6H,1,5H2,2-3H3,(H,8,9) |
InChI Key |
NMSMDNMDVYZOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.